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For Researchers, Scientists, and Drug Development Professionals

Introduction
Aclerastide (also known as DSC127) is a synthetic heptapeptide analog of Angiotensin II.[1][2]

It functions as an angiotensin receptor agonist, specifically targeting the Angiotensin II Type 1

(AT1) receptor, and has been investigated for its potential to stimulate stem cells and promote

tissue regeneration, particularly in the context of wound healing.[2] However, aclerastide failed

in Phase III clinical trials for diabetic foot ulcers, with studies suggesting that its mechanism of

action, while initially pro-healing, ultimately leads to increased levels of reactive oxygen species

(ROS) and matrix metalloproteinase-9 (MMP-9), which are detrimental to the wound healing

process.

These application notes provide detailed protocols for the preparation and use of aclerastide
in in vitro cell culture experiments to investigate its mechanism of action and effects on various

cell types. The provided methodologies are intended to serve as a starting point for researchers

and may require optimization for specific cell lines and experimental conditions.

Data Presentation
The following tables summarize key quantitative data for aclerastide and suggested starting

concentrations for in vitro experiments based on data from its parent molecule, Angiotensin II.

Table 1: Aclerastide Properties
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Property Value Reference

Molecular Weight 913.03 g/mol [1][3]

Appearance White to off-white solid [1]

Sequence Asp-Arg-Nle-Tyr-Ile-His-Pro [1][3]

Table 2: Recommended Starting Concentrations for Aclerastide in Cell Culture

Cell Type
Starting
Concentration
Range

Notes
Reference (for
Angiotensin II)

Fibroblasts 10 nM - 1 µM

Aclerastide is an

analog of Angiotensin

II. Angiotensin II has

been shown to be

mitogenic for

fibroblasts in this

concentration range.

[4]

Keratinocytes 10 nM - 1 µM

No direct data for

aclerastide is

available. This range

is an extrapolation

based on typical

peptide growth factor

concentrations and

Angiotensin II effects

on other cell types.

Optimization is

recommended.

Endothelial Cells 100 pM - 1 µM

Angiotensin II has

been shown to induce

effects on endothelial

cells in this

concentration range.

[5][6][7]
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Experimental Protocols
Protocol 1: Preparation of Aclerastide Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of aclerastide.

Materials:

Aclerastide powder

Sterile, nuclease-free water

Sterile 1.5 mL microcentrifuge tubes

0.22 µm sterile syringe filter

Procedure:

Calculate the required amount of aclerastide powder and sterile water to achieve a 1 mg/mL

concentration. Based on a molecular weight of 913.03 g/mol , a 1 mg/mL solution is

equivalent to 1.095 mM.

Aseptically weigh the aclerastide powder and transfer it to a sterile microcentrifuge tube.

Add the calculated volume of sterile water to the tube.

Gently vortex the tube until the aclerastide is completely dissolved.

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile

microcentrifuge tube.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one

week), the solution can be stored at 4°C.[8]

Note: Based on studies with Angiotensin II, it is recommended to prepare fresh dilutions of

aclerastide in cell culture medium for each experiment to ensure stability.[8]
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Protocol 2: In Vitro Cell Treatment with Aclerastide
This protocol provides a general procedure for treating cultured cells with aclerastide.

Materials:

Cultured cells (e.g., fibroblasts, keratinocytes, endothelial cells) in appropriate cell culture

vessels

Complete cell culture medium

Aclerastide stock solution (from Protocol 1)

Phosphate-buffered saline (PBS)

Procedure:

Seed cells in appropriate culture vessels and grow them to the desired confluency (typically

70-80%).

The day before the experiment, replace the medium with fresh complete medium to ensure

the cells are in a healthy state.

On the day of the experiment, prepare the desired concentrations of aclerastide by diluting

the stock solution in fresh, serum-free or low-serum cell culture medium. It is recommended

to test a range of concentrations (e.g., 10 nM, 100 nM, 1 µM).

Remove the old medium from the cells and wash the cells once with sterile PBS.

Add the medium containing the different concentrations of aclerastide to the cells. Include a

vehicle control (medium without aclerastide).

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified

incubator with 5% CO2.

After the incubation period, proceed with downstream assays such as proliferation assays,

migration assays, ROS measurement, or MMP-9 activity assays.
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Protocol 3: Measurement of Intracellular Reactive
Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe CM-H2DCFDA to measure intracellular

ROS levels.

Materials:

Cells treated with aclerastide (from Protocol 2)

CM-H2DCFDA (5 mM stock in DMSO)

Hank's Balanced Salt Solution (HBSS) or PBS

Fluorescence microplate reader or fluorescence microscope

Procedure:

At the end of the aclerastide treatment, remove the culture medium.

Wash the cells twice with pre-warmed HBSS or PBS.

Prepare a working solution of CM-H2DCFDA at a final concentration of 5-10 µM in HBSS or

PBS.

Add the CM-H2DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C,

protected from light.

After incubation, wash the cells three times with HBSS or PBS to remove the excess probe.

Add HBSS or PBS to the wells.

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at

~495 nm and emission at ~525 nm. Alternatively, visualize the cells under a fluorescence

microscope.

Normalize the fluorescence intensity to the cell number or protein concentration.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1666543?utm_src=pdf-body
https://www.benchchem.com/product/b1666543?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 4: Measurement of MMP-9 Activity by Gelatin
Zymography
This protocol describes a method to detect the activity of secreted MMP-9 in the cell culture

supernatant.

Materials:

Conditioned medium from aclerastide-treated cells (from Protocol 2)

Non-reducing sample buffer

Polyacrylamide gels containing 1 mg/mL gelatin

Tris-Glycine SDS running buffer

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2,

0.02% Brij-35)

Coomassie Brilliant Blue staining solution

Destaining solution

Procedure:

Collect the conditioned medium from the aclerastide-treated cells and control cells.

Centrifuge the medium at 1,500 rpm for 10 minutes to remove any cells or debris.

Determine the protein concentration of the supernatant.

Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not

heat the samples.

Load the samples onto a polyacrylamide gel containing gelatin.
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Run the gel at 125V until the dye front reaches the bottom of the gel.

After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in

zymogram renaturing buffer with gentle agitation to remove SDS.

Incubate the gel in zymogram developing buffer overnight at 37°C.

Stain the gel with Coomassie Brilliant Blue for 1 hour.

Destain the gel until clear bands appear against a blue background. The clear bands

represent areas of gelatinolytic activity corresponding to MMP-9 (at ~92 kDa).

Visualizations

Extracellular Space Cell Membrane

Intracellular Space

Aclerastide AT1 Receptor
 binds

Gq protein
 activates Phospholipase C

(PLC)
 activates

PIP2
 cleaves

IP3

DAG

Endoplasmic
Reticulum

 acts on

Protein Kinase C
(PKC)

 activates

Ca²⁺
(intracellular)

 releases
 activates

NADPH Oxidase

 activates

MAPK Pathway
(ERK, JNK, p38)

 activates

Reactive Oxygen
Species (ROS)

 produces

NF-κB
 activates

Cellular Responses
(Proliferation, Migration,

Inflammation)

 activates

MMP-9 Gene
Transcription

 promotes  contributes to

Click to download full resolution via product page

Caption: Aclerastide signaling via the AT1 receptor.
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Caption: Experimental workflow for aclerastide studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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